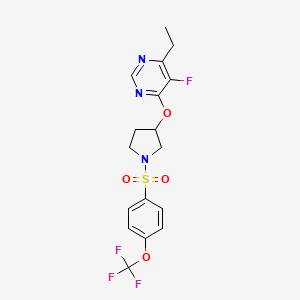

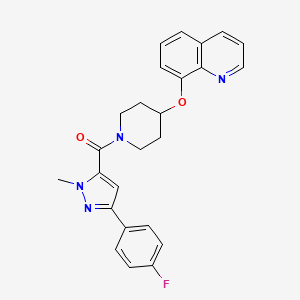

![molecular formula C19H18N4O2 B2371888 2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-56-1](/img/structure/B2371888.png)

2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They have been intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . They are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .

Synthesis Analysis

The synthesis of triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

Triazoles are an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The oxidation processes of related hexatriazole donor-based complexes are cathodically shifted relative to those of related hexatriazole donor-based complexes with density functional theory (DFT) calculations showing the metal d-orbitals are destabilised through a π-donor contribution from the triazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can be determined using various spectral techniques. For example, IR and NMR spectroscopy can provide information about the structure of the compound .Scientific Research Applications

- Compound Design : Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, along with thioglycoside derivatives. These compounds were synthesized as novel CDK2 inhibitors .

- Biological Activity : Most of the prepared compounds exhibited superior cytotoxic activities against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. They also showed moderate activity against hepatocellular carcinoma (HepG-2) cells. Notably, these activities surpassed those of sorafenib, a known anticancer drug .

- Enzymatic Inhibition : The most potent compounds demonstrated significant inhibitory activity against CDK2/cyclin A2. Compound 14, in particular, displayed dual activity against cell lines and CDK2 .

- Molecular Docking : Molecular docking simulations confirmed that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .

- ADMET Studies : In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicated suitable pharmacokinetic properties, supporting their potential as antitumor agents .

- 1,2,3-Triazole Derivatives : The compound’s unique features make it valuable in medicinal chemistry. Triazoles and their derivatives have diverse applications, including:

- Antimicrobial Agents : Triazoles exhibit antimicrobial properties against bacteria, viruses, and fungi .

- Antioxidants : Some triazole derivatives possess antioxidant activity, which can be beneficial for health .

- Anti-Diabetic Agents : Research suggests that certain triazoles may have anti-diabetic effects .

- Anti-Cancer Potential : Triazoles have been explored as potential anticancer agents .

- Anti-Tubercular and Antimalarial Activities : Triazoles show promise in combating tuberculosis and malaria .

- Anti-Leishmanial Agents : Triazole derivatives have been investigated for their activity against leishmaniasis .

Cancer Treatment: CDK2 Inhibition

Medicinal Chemistry Applications

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some triazoles have been noted to have hepatotoxicity and hormonal problems .

Future Directions

properties

IUPAC Name |

2-benzyl-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-14-7-9-16(10-8-14)21-11-12-22-17(24)18(25)23(20-19(21)22)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUJRRXALATHMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2371808.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2371811.png)

![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)

![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)

![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)

![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)

![ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2371820.png)

![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)